molecular formula C7H9ClN2O2 B2826490 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1006493-69-1

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2826490
CAS No.: 1006493-69-1
M. Wt: 188.61
InChI Key: OSPYIDWWAWGJPV-UHFFFAOYSA-N
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Description

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position, an isopropyl group at the 1-position, and a carboxylic acid group at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including nucleophilic substitution . This suggests that 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid may also interact with its targets in a similar manner.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its predicted density of 140±01 g/cm3 , may influence its bioavailability and pharmacokinetic profile.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-isopropyl-1H-pyrazole with carbon dioxide in the presence of a base to introduce the carboxylic acid group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes the chlorination of pyrazole derivatives followed by isopropylation and subsequent carboxylation. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Carboxylates or other oxidized forms.

    Reduction Products: Alcohol derivatives.

Scientific Research Applications

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Comparison: 4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and biological activity compared to its analogs. The specific substitution pattern on the pyrazole ring can also affect its solubility, stability, and overall chemical behavior.

Properties

IUPAC Name

4-chloro-1-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPYIDWWAWGJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-chloro-1-(1-methylethyl)-1H-pyrazole-3-carboxylate (105 mg) in 1,4-dioxane (3 ml) was added 2M hydrochloric acid (3 ml) and the mixture heated at 105° C. for 18 h. The solvent was removed in vacuo to give the title compound as a yellow oil (98 mg).
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Using an analogous reaction to that described for Intermediate 5, step 2 methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate was converted into the title compound. MS m/z=188.9 [M+H]+. Calculated for C7H9ClN2O2: 188.035. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.41 (d, J=6.65 Hz, 6 H) 4.52 (quin, J=6.70 Hz, 1 H) 8.17 (s, 1 H) 12.89 (br. s., 1 H)
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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